N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide
Description
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide is a complex organic compound featuring a cyclohexyl group, a dioxothiolan ring, and a methylpyrazolyl moiety
Properties
IUPAC Name |
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-19-12-14(11-18-19)7-8-17(21)20(15-5-3-2-4-6-15)16-9-10-24(22,23)13-16/h11-12,15-16H,2-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCGXDVNFDJBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N(C2CCCCC2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide typically involves multiple steps:
Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized through the oxidation of a thiolane derivative using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions, often using cyclohexylamine as a nucleophile.
Incorporation of the Methylpyrazolyl Moiety: The methylpyrazolyl group is typically added through a condensation reaction involving a pyrazole derivative and an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the intermediate products to form the desired propanamide structure, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxothiolan ring can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form thiolane derivatives, potentially altering its biological activity.
Substitution: The cyclohexyl and methylpyrazolyl groups can participate in various substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
Sulfone Derivatives: Formed through oxidation.
Thiolane Derivatives: Formed through reduction.
Substituted Derivatives: Formed through various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It can also serve as a probe to investigate cellular pathways and mechanisms.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The dioxothiolan ring and methylpyrazolyl moiety are likely critical for these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-ethylpyrazol-4-yl)propanamide: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylimidazol-4-yl)propanamide: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the dioxothiolan ring and the methylpyrazolyl moiety in the same molecule is relatively rare, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
